molecular formula C10H18O3 B13479714 Ethyl 3-tert-butyl-3-methyloxirane-2-carboxylate

Ethyl 3-tert-butyl-3-methyloxirane-2-carboxylate

Cat. No.: B13479714
M. Wt: 186.25 g/mol
InChI Key: ILXOSJGNGUMRTP-UHFFFAOYSA-N
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Description

Ethyl 3-tert-butyl-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure with an oxirane ring, which is a three-membered cyclic ether, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-tert-butyl-3-methyloxirane-2-carboxylate typically involves the reaction of tert-butyl alcohol with ethyl 3-bromo-3-methyloxirane-2-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 3-tert-butyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C10H18O3/c1-6-12-8(11)7-10(5,13-7)9(2,3)4/h7H,6H2,1-5H3

InChI Key

ILXOSJGNGUMRTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)C(C)(C)C

Origin of Product

United States

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